1H-1,3,4-Benzotriazepine, 7-chloro-1-methyl-2-(methylthio)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,3,4-Benzotriazepine, 7-chloro-1-methyl-2-(methylthio)-5-phenyl- is a chemical compound belonging to the benzotriazepine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a benzotriazepine core with various substituents, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3,4-Benzotriazepine, 7-chloro-1-methyl-2-(methylthio)-5-phenyl- typically involves the following steps:
Formation of the Benzotriazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chloro, methyl, methylthio, and phenyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,3,4-Benzotriazepine, 7-chloro-1-methyl-2-(methylthio)-5-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1H-1,3,4-Benzotriazepine, 7-chloro-1-methyl-2-(methylthio)-5-phenyl- involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,3,4-Benzotriazepine, 7-chloro-1-methyl-5-phenyl-: Lacks the methylthio group.
1H-1,3,4-Benzotriazepine, 7-chloro-2-(methylthio)-5-phenyl-: Lacks the methyl group.
Uniqueness
The presence of the methylthio group in 1H-1,3,4-Benzotriazepine, 7-chloro-1-methyl-2-(methylthio)-5-phenyl- may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
105448-13-3 |
---|---|
Molekularformel |
C16H14ClN3S |
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
7-chloro-1-methyl-2-methylsulfanyl-5-phenyl-1,3,4-benzotriazepine |
InChI |
InChI=1S/C16H14ClN3S/c1-20-14-9-8-12(17)10-13(14)15(18-19-16(20)21-2)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI-Schlüssel |
DNTBTTBLJAMEPA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NN=C1SC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.